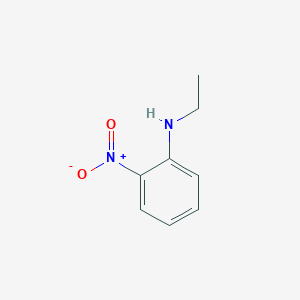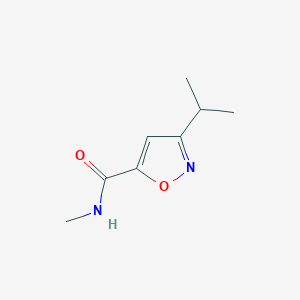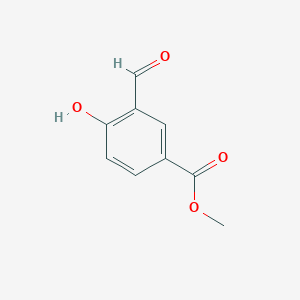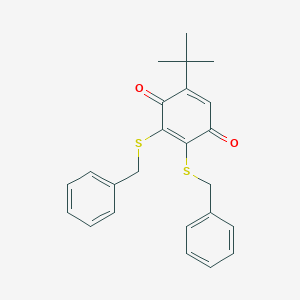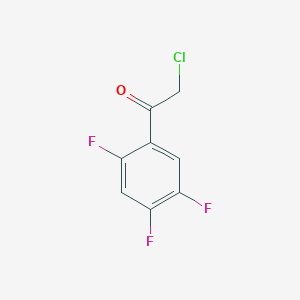
2-Chloro-1-(2,4,5-trifluorophenyl)ethanone
説明
“2-Chloro-1-(2,4,5-trifluorophenyl)ethanone” is a chemical compound with the molecular formula C8H4ClF3O . It is also known as 2,4,5-trifluoro-phenacyl chloride .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(2,4,5-trifluorophenyl)ethanone” consists of an ethanone group (C2H2O) attached to a 2,4,5-trifluorophenyl group (C6H2F3) and a chlorine atom . The InChI code for this compound is 1S/C8H4ClF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 .科学的研究の応用
Biocatalysis and Synthesis of Chiral Intermediates
The development of enzymatic processes for the synthesis of chiral intermediates from chlorinated ethanone derivatives underscores the significance of these compounds in pharmaceutical manufacturing. A study outlined the use of ketoreductase for transforming 2-chloro-1-(3,4-difluorophenyl)ethanone into a vital chiral alcohol, showcasing the process's efficiency and environmental friendliness (Guo et al., 2017). This method simplifies the synthesis process and reduces safety risks, highlighting the potential for industrial applications.
Microbial Dehalorespiration and Environmental Remediation
Research on microbial dehalorespiration highlights the environmental applications of chlorinated compounds. The isolation of a bacterium capable of converting chlorinated ethanes and ethenes into dechlorinated end products offers a biological approach to detoxify groundwater pollutants (De Wildeman et al., 2003). This process not only emphasizes the environmental impact of chlorinated compounds but also presents a method for in situ remediation of contaminated sites.
Analytical and Environmental Chemistry
The utility of chlorinated ethanones extends into analytical chemistry and environmental monitoring. A study explored the use of TiO2 nanotubes as an adsorbent for the enrichment of DDT and its metabolites in water samples, demonstrating the potential for detecting trace levels of environmental pollutants (Zhou et al., 2007). This research signifies the role of chlorinated ethanones in developing novel materials for environmental analysis.
特性
IUPAC Name |
2-chloro-1-(2,4,5-trifluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQFFYDYVFAIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564092 | |
| Record name | 2-Chloro-1-(2,4,5-trifluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,4,5-trifluorophenyl)ethanone | |
CAS RN |
129604-31-5 | |
| Record name | 2-Chloro-1-(2,4,5-trifluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)
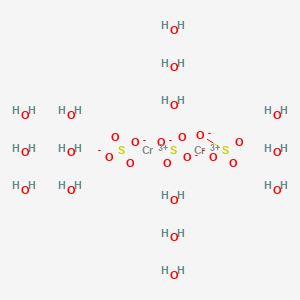
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)
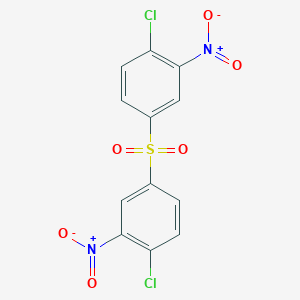
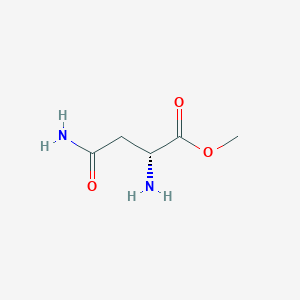
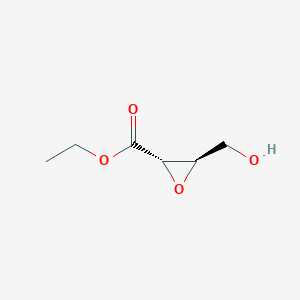
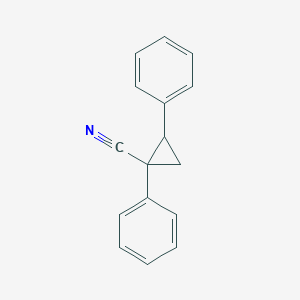

![(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B157307.png)
